molecular formula C8H8 B12060901 (1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene CAS No. 1173018-78-4

(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene

Cat. No.: B12060901
CAS No.: 1173018-78-4
M. Wt: 112.091 g/mol
InChI Key: PPBRXRYQALVLMV-LLXNCONNSA-N
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Description

(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene is a compound that features isotopically labeled carbon atoms. This compound is a derivative of cyclohexatriene, where specific carbon atoms are replaced with carbon-13 isotopes. The presence of these isotopes makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene typically involves the incorporation of carbon-13 isotopes into the cyclohexatriene structure. This can be achieved through various synthetic routes, including:

    Isotopic Labeling: Starting with a cyclohexatriene precursor, specific carbon atoms are replaced with carbon-13 isotopes using labeled reagents.

    Chemical Reactions: The labeled cyclohexatriene can undergo further chemical reactions to introduce the ethenyl group at the desired position.

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using specialized equipment and reagents. The process ensures high purity and isotopic enrichment, which are crucial for research applications.

Chemical Reactions Analysis

Types of Reactions

(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce ethyl-substituted derivatives.

Scientific Research Applications

(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of carbon atoms during chemical transformations.

    Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in drug development to understand the metabolic pathways and interactions of pharmaceutical compounds.

    Industry: Applied in the production of labeled compounds for various industrial processes, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene involves its interaction with molecular targets and pathways. The carbon-13 isotopes allow for precise tracking of the compound’s behavior in chemical and biological systems. This enables researchers to study the detailed mechanisms of reactions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1,2-13C2)ethenylbenzene: Similar structure but lacks the cyclohexatriene ring.

    (1,2-13C2)cyclohexene: Contains a cyclohexene ring instead of cyclohexatriene.

    (1,2-13C2)benzene: Simplified structure with only a benzene ring.

Uniqueness

(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene is unique due to its combination of isotopically labeled carbon atoms and the presence of both ethenyl and cyclohexatriene structures. This makes it particularly valuable for detailed mechanistic studies and applications requiring precise isotopic labeling.

Properties

CAS No.

1173018-78-4

Molecular Formula

C8H8

Molecular Weight

112.091 g/mol

IUPAC Name

(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1

InChI Key

PPBRXRYQALVLMV-LLXNCONNSA-N

Isomeric SMILES

[13CH2]=[13CH][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1

Canonical SMILES

C=CC1=CC=CC=C1

Origin of Product

United States

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